molecular formula C14H15N3O4S B4778129 ethyl 2-{[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoacetate

ethyl 2-{[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoacetate

Cat. No.: B4778129
M. Wt: 321.35 g/mol
InChI Key: VKNOGHIINISRFE-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoacetate is a complex organic compound that features a thiadiazole ring, a methoxybenzyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoacetate typically involves the condensation of ethyl oxalyl chloride with 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole.

    Substitution: Formation of 2-{[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoacetic acid.

Scientific Research Applications

Ethyl 2-{[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoacetate is unique due to the presence of the thiadiazole ring, which imparts specific biological activities and chemical reactivity not found in its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-3-21-13(19)12(18)15-14-17-16-11(22-14)8-9-4-6-10(20-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNOGHIINISRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-{[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoacetate
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ethyl 2-{[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoacetate
Reactant of Route 3
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ethyl 2-{[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoacetate

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